molecular formula C17H12FNO2S2 B11665442 (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11665442
M. Wt: 345.4 g/mol
InChI Key: NRYDVPWWLSZUMD-XNTDXEJSSA-N
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Description

(5E)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, a furan ring, and a fluorophenyl group. It is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-fluorobenzaldehyde with 2-furylmethylidene thiazolidinone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the double bonds present in the structure.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazolidinone derivatives.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.

Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Research has shown that this compound exhibits promising antimicrobial, anti-inflammatory, and anticancer activities, making it a candidate for drug development.

Industry: In the pharmaceutical industry, it is explored for its potential use in the formulation of new therapeutic agents.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents and biological activities.

    Furan-2-yl derivatives: Compounds with a furan ring and various substituents, exhibiting different biological properties.

    Fluorophenyl compounds: These compounds contain a fluorophenyl group and are studied for their diverse pharmacological activities.

Uniqueness: (5E)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring, a furan ring, and a fluorophenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C17H12FNO2S2

Molecular Weight

345.4 g/mol

IUPAC Name

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12FNO2S2/c1-2-9-19-16(20)15(23-17(19)22)10-13-7-8-14(21-13)11-3-5-12(18)6-4-11/h2-8,10H,1,9H2/b15-10+

InChI Key

NRYDVPWWLSZUMD-XNTDXEJSSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)SC1=S

Origin of Product

United States

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